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Compound of Interest

Compound Name: 2,5-Diaminobenzoic acid

Cat. No.: B1198129

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for 2,5-
Diaminobenzoic acid (C7HsN202, CAS No: 610-74-2), a compound of interest in various
chemical and pharmaceutical research domains. The following sections present tabulated data
from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry
(MS), along with detailed experimental protocols and a visual representation of the analytical
workflow.

Spectroscopic Data Summary

The empirical formula of 2,5-Diaminobenzoic acid is C7HsN202, and its molecular weight is
152.15 g/mol .[1] The spectroscopic data presented below provides confirmation of its chemical
structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H and 3C NMR spectra provide detailed information about the carbon-hydrogen
framework of the molecule. The following data is predicted as experimental data is not readily
available. Aromatic protons and carbons typically show signals in the range of 6.5-8.0 ppm and
110-150 ppm, respectively.[2]

IH NMR (Proton NMR)
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Chemical Shift (8)

opm (Predicted) Multiplicity Integration Assignment
~7.1-7.3 Doublet 1H Aromatic H
~6.8-7.0 Doublet of Doublets 1H Aromatic H
~6.6-6.8 Doublet 1H Aromatic H
~4.5-5.5 Singlet (broad) 4H -NH:z

~10-12 Singlet (broad) 1H -COOH

13C NMR (Carbon NMR)

Chemical Shift (6) ppm (Predicted) Assignment
~170-175 -COOH
~145-150 C-NH:z
~135-140 C-NH:2
~120-125 Aromatic C-H
~115-120 Aromatic C-H
~110-115 Aromatic C-H
~110-115 C-COOH

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule. The following table lists
the characteristic absorption bands expected for 2,5-Diaminobenzoic acid.
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Wavenumber (cm~?)

Intensity

Assignment

3400-3200 Strong, Broad N-H stretch (primary amine)
3300-2500 Very Broad O-H stretch (carboxylic acid)
~1700-1680 Strong C=0 stretch (carboxylic acid)
) N-H bend (primary amine) &
~1620-1580 Medium .

C=C stretch (aromatic)
~1300-1200 Medium C-N stretch (aromatic amine)
~1320-1210 Strong C-O stretch (carboxylic acid)

O-H bend (carboxylic acid
~920 Broad

dimer)

Mass Spectrometry (MS)

The mass spectrum of 2,5-Diaminobenzoic acid can be obtained using Electron lonization

(El). The data reveals the molecular ion peak and characteristic fragmentation patterns.

m/z Relative Intensity (%) Proposed Fragment
152 High [M]* (Molecular lon)
135 Moderate [M - OH]*

108 Moderate [M - COOH]*

77 Moderate [CeHs]*

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data for a

solid aromatic compound like 2,5-Diaminobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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o Sample Preparation: Accurately weigh 5-20 mg of 2,5-Diaminobenzoic acid for *H NMR
(20-50 mg for 13C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated
solvent (e.g., DMSO-ds or CD30OD) in a clean vial.[3] Ensure the sample is fully dissolved,
using gentle vortexing or sonication if necessary.[3]

o Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a clean 5 mm
NMR tube to a height of 4-5 cm.[3]

e Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto
the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field is then
shimmed to improve its homogeneity. The probe is tuned to the specific nucleus being
observed (*H or 13C).[3]

o Data Acquisition: Set the appropriate acquisition parameters, including the number of scans,
spectral width, and relaxation delay. For 33C NMR, a larger number of scans is typically
required due to the lower natural abundance of the 13C isotope. The experiment is then
initiated to collect the free induction decay (FID).

o Data Processing: A Fourier transform is applied to the FID to obtain the NMR spectrum. The
spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g.,
tetramethylsilane, TMS).

Infrared (IR) Spectroscopy (Thin Solid Film Method)

e Sample Preparation: Dissolve a small amount (approx. 50 mg) of 2,5-Diaminobenzoic acid
in a few drops of a volatile solvent like methylene chloride or acetone.[4]

o Film Deposition: Place a single drop of the solution onto a clean, dry salt plate (e.g., NaCl or
KBr).[4] Allow the solvent to evaporate completely, leaving a thin solid film of the compound
on the plate.[4]

o Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer. Record
a background spectrum of the clean, empty sample compartment. Then, acquire the
spectrum of the sample. The instrument's software will automatically ratio the sample
spectrum against the background spectrum to produce the final transmittance or absorbance
spectrum.
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Mass Spectrometry (Electron lonization - El)

Sample Introduction: Introduce a small amount of the solid 2,5-Diaminobenzoic acid into
the ion source of the mass spectrometer, typically via a direct insertion probe. The sample is
heated to ensure it is in the vapor phase.[5]

lonization: The vaporized sample molecules are bombarded with a beam of high-energy
electrons (typically 70 eV).[5][6] This causes the molecules to ionize, forming a molecular ion
(M*) and a series of fragment ions.[5][6][7]

Mass Analysis: The positively charged ions are accelerated and passed through a mass
analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions
based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion at a specific m/z value.

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion
abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow for the spectroscopic characterization of a

chemical compound like 2,5-Diaminobenzoic acid.
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Caption: Workflow for the spectroscopic characterization of 2,5-Diaminobenzoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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